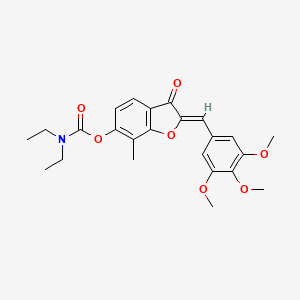![molecular formula C19H22N2O4S B2435391 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide CAS No. 922058-16-0](/img/structure/B2435391.png)
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H22N2O4S and its molecular weight is 374.46. The purity is usually 95%.
BenchChem offers high-quality N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Recent Advances in Cyclocondensation for Tetrahydrobenzo[b]pyrans
Tetrahydrobenzo[b]pyrans are important heterocyclic compounds with considerable significance in organic chemistry and pharmacology. Recent research has focused on the synthesis of these molecules using various organocatalysts through three-component cyclocondensation processes involving dimedone, aldehydes, and malononitrile. This methodology offers a green chemistry approach, utilizing water or water-ethanol systems as solvents and emphasizes the use of less toxic, inexpensive, and efficient catalysts. The organocatalytic methods have shown promise in enhancing the recyclability of catalysts, thus contributing to sustainable chemical synthesis practices (Kiyani, 2018).
Brominated Flame Retardants in Environmental Chemistry
The occurrence of novel brominated flame retardants (NBFRs) in various environments, including indoor air, dust, consumer goods, and food, has been extensively reviewed. The study highlights the need for further research on the environmental fate, toxicity, and analytical methods for these compounds. Notably, high concentrations of specific NBFRs such as EH-TBB, BEH-TEBP, DBDPE, and BTBPE have been frequently reported, raising concerns over their potential health and environmental impacts. This review underlines significant knowledge gaps and the necessity for comprehensive monitoring and evaluation of NBFRs to understand their implications better (Zuiderveen, Slootweg, & de Boer, 2020).
Omeprazole and Proton Pump Inhibitors in Pharmaceutical Chemistry
A review focusing on novel synthesis methods of omeprazole and the pharmaceutical impurities of proton pump inhibitors offers insights into the development and optimization of these crucial anti-ulcer drugs. Omeprazole, known for inhibiting the gastric ATPase enzyme, has various synthesis pathways that lead to different pharmaceutical impurities. Understanding these impurities is essential for developing more effective and safer proton pump inhibitors. This review provides a comprehensive overview of the synthesis processes, highlighting novel methods and their implications for pharmaceutical development (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Anticancer Activities of African Medicinal Spices and Vegetables
Research on African medicinal spices and vegetables has shown promising anticancer properties. This study reviews the in vitro cytotoxicity of various extracts against cancer cells, highlighting the potential of these natural products in cancer therapy. Notable extracts from Aframomum arundinaceum, Xylopia aethiopica, and Moringa oleifera, among others, have demonstrated significant cytotoxic activities, suggesting their potential role in developing novel anticancer therapies. The review emphasizes the need for further exploration of these natural resources to harness their therapeutic benefits fully (Kuete, Karaosmanoğlu, & Sivas, 2017).
Propiedades
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-12-5-7-15(9-13(12)2)26(23,24)21-14-6-8-17-16(10-14)20-18(22)19(3,4)11-25-17/h5-10,21H,11H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPRHCRWCQMSSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

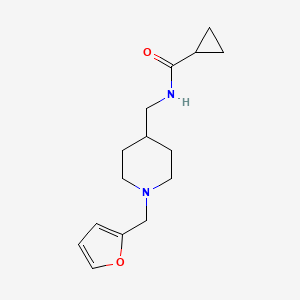
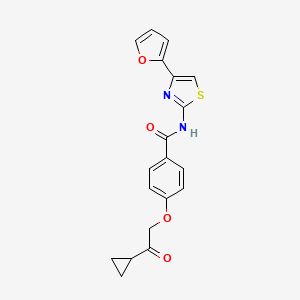
![8-(3-(dimethylamino)propyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2435313.png)
![N-(2,4-dichlorophenyl)-2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetamide](/img/structure/B2435315.png)
![N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B2435316.png)
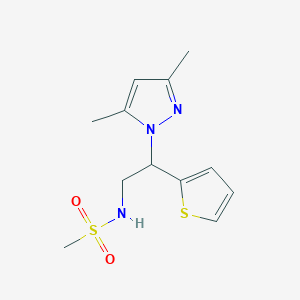
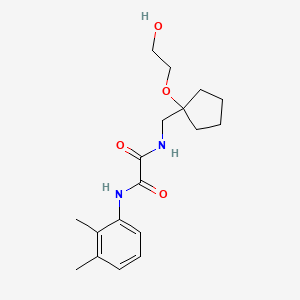

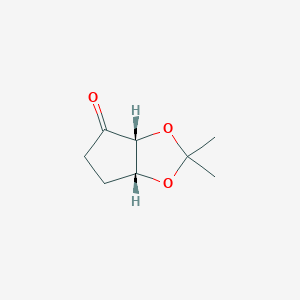
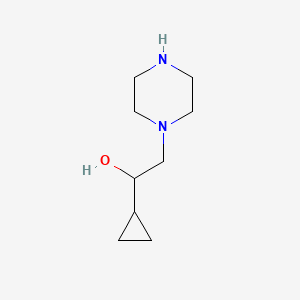

![4-Methyl-3-[(4-methylphenyl)methylsulfanyl]-5-[3-(trifluoromethyl)phenyl]-1,2,4-triazole](/img/structure/B2435328.png)
